Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide

Vue d'ensemble

Description

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide is a quaternary ammonium salt with the molecular formula C11H20F6N2O4S2 and a molecular weight of 422.40 g/mol . This compound is known for its high thermal stability and excellent solubility in organic solvents such as methanol and dichloromethane . It is commonly used in various scientific research applications, particularly in the fields of chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide can be synthesized through a multi-step process involving the reaction of cyclohexyltrimethylammonium chloride with lithium bis(trifluoromethanesulfonyl)imide. The reaction typically occurs in an organic solvent such as acetonitrile under an inert atmosphere to prevent moisture interference . The general reaction scheme is as follows:

Cyclohexyltrimethylammonium chloride+Lithium bis(trifluoromethanesulfonyl)imide→Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide+Lithium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Ion Exchange Reactions: The compound can exchange its anion with other anions in solution, making it useful in ion exchange processes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.

Solvents: Organic solvents such as acetonitrile, methanol, and dichloromethane are frequently used.

Major Products

The major products formed from these reactions depend on the specific nucleophile or anion involved. For example, reacting with sodium chloride would yield cyclohexyltrimethylammonium chloride and sodium bis(trifluoromethanesulfonyl)imide .

Applications De Recherche Scientifique

Electrolytes in Energy Storage

Lithium-Ion Batteries:

Cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide is increasingly used as an electrolyte in lithium-ion batteries. Its ionic conductivity and thermal stability enhance the performance and longevity of these batteries compared to conventional electrolytes. Research indicates that incorporating this compound can lead to improved charge/discharge rates and overall battery efficiency .

Solid-State Batteries:

The compound is also significant in the development of solid-state batteries, where effective ion conduction is critical. Studies have shown that it facilitates high ionic conductivity, which is essential for the performance of solid-state devices .

Green Solvent Applications

This compound serves as a green solvent in various organic reactions. Its environmentally friendly nature promotes sustainable practices in chemical synthesis, reducing the reliance on traditional solvents that may pose environmental hazards .

Case Study:

In a study focusing on organic synthesis, this ionic liquid was utilized to facilitate reactions with higher yields and purities while minimizing waste .

Ion Conductors

The compound's excellent ion-conducting properties make it valuable in fuel cells and other electrochemical systems. It supports efficient ion transport, which is crucial for the operation of these devices .

Research Findings:

Experimental data demonstrate that this compound can significantly enhance the performance of fuel cells, leading to higher energy output and efficiency .

Electrochemical Sensors

Due to its unique electrochemical properties, this compound is employed in the development of sensitive electrochemical sensors. These sensors can detect various analytes, making them beneficial for applications in pharmaceuticals and environmental monitoring .

Application Example:

A recent study highlighted its use in detecting trace levels of pollutants in water samples, showcasing its effectiveness as a sensing material .

Mécanisme D'action

The mechanism by which Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic interactions. The quaternary ammonium group interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides stability and solubility in organic solvents . These interactions facilitate its use in catalysis, ion exchange, and stabilization processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tetramethylammonium Bis(trifluoromethanesulfonyl)imide

- Tetraethylammonium Bis(trifluoromethanesulfonyl)imide

- Cyclohexyltrimethylammonium Tetrafluoroborate

Uniqueness

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of a bulky cyclohexyl group and the bis(trifluoromethanesulfonyl)imide anion. This combination provides enhanced thermal stability and solubility compared to other quaternary ammonium salts . Additionally, its specific ionic properties make it particularly useful in specialized applications such as ionic liquids and advanced material synthesis .

Activité Biologique

Cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide (CyTFSI) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biological systems. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

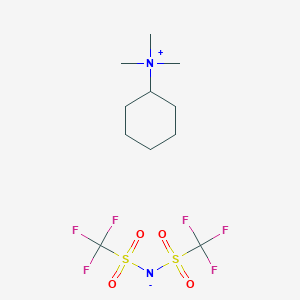

CyTFSI is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₈F₆N₂O₄S₂

- Molecular Weight : 394.38 g/mol

- CAS Number : 952155-74-7

The compound consists of a cyclohexyl group attached to a trimethylammonium cation and a bis(trifluoromethanesulfonyl)imide anion, which contributes to its ionic nature and solvation properties.

Toxicity Studies

Recent studies have examined the cytotoxic effects of CyTFSI on various cell lines. For instance, research on lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a related compound, has demonstrated significant insights into the toxicity mechanisms that may also be applicable to CyTFSI due to structural similarities.

The biological activity of CyTFSI may involve several mechanisms, including:

- Oxidative Stress : Similar ionic liquids have been shown to induce oxidative stress in cells, leading to apoptosis and inflammation. The modulation of ROS levels could be a critical pathway for CyTFSI's biological effects.

- Gene Expression Modulation : Ionic liquids can influence the expression of genes involved in cellular stress responses and apoptosis. For example, studies indicate that exposure to related compounds affects the expression levels of genes associated with kidney injury and lipid metabolism .

Study on Ionic Liquid Effects

A comparative study involving various ionic liquids, including CyTFSI, assessed their impact on cell lines under different conditions. Key findings include:

- Cell Line Sensitivity : HepG2 cells exhibited higher sensitivity to ionic liquid exposure compared to A498 cells.

- Apoptosis Rates : Increased apoptosis was noted at higher concentrations of ionic liquids, suggesting a dose-dependent relationship between concentration and cytotoxicity.

| Ionic Liquid | Cell Line | Concentration (μM) | Apoptosis Rate (%) |

|---|---|---|---|

| CyTFSI | HepG2 | 250 | 17.02 |

| LiTFSI | A498 | 250 | 8.1 |

Interaction with Biological Systems

Research indicates that ionic liquids can interact with biological membranes and proteins, potentially altering their function. The following points summarize findings relevant to CyTFSI:

- Membrane Permeability : CyTFSI may affect the permeability of cellular membranes due to its amphiphilic nature.

- Protein Interaction : Studies suggest that ionic liquids can stabilize or destabilize proteins, influencing enzymatic activity.

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;cyclohexyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2F6NO4S2/c1-10(2,3)9-7-5-4-6-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H,4-8H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYPPIXBMHRHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1CCCCC1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952155-74-7 | |

| Record name | Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.